Home > Products > Building Blocks P14592 > 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine - 1092579-96-8

4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-1631140
CAS Number: 1092579-96-8
Molecular Formula: C8H5F3N2
Molecular Weight: 186.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a pyridine derivative . It can be prepared by trifluoromethylation of 4-iodobenzene . It’s a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of “4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” includes three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving “4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” are diverse. For instance, it acts as a reactant in the preparation of aminopyridines through amination reactions . It’s also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” are distinctive due to the presence of a fluorine atom and a pyridine in its structure . It has a refractive index of n20/D 1.417 (lit.), a boiling point of 110 °C (lit.), and a density of 1.27 g/mL at 25 °C (lit.) .

N-[3-(4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-4-(trifluoromethyl)benzenesulfonamide

  • Compound Description: This compound is a pyrrolo[2,3-b]pyridine derivative designed to inhibit Raf kinase. It exhibits activity against at least one Raf protein kinase. []
  • Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The presence of a 4-(trifluoromethyl)benzenesulfonamide substituent distinguishes this compound. Both compounds fall under the broader category of pyrrolo[2,3-b]pyridine derivatives being investigated for kinase inhibition. []

N-[3-(4-Ethynyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-4-(trifluoromethyl)benzenesulfonamide

  • Compound Description: Similar to the previous compound, this molecule is another pyrrolo[2,3-b]pyridine derivative developed for its potential to inhibit Raf kinase. It displays activity against at least one Raf protein kinase. []
  • Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The presence of a 4-(trifluoromethyl)benzenesulfonamide and a 4-ethynyl substituent on the pyrrolo[2,3-b]pyridine core distinguishes this compound. Both compounds belong to the group of pyrrolo[2,3-b]pyridine derivatives explored for kinase-related therapeutic applications. []

4-(((2S,4S)-1-(4-(Trifluoromethyl)phenyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (36b)

  • Compound Description: This compound is a potent and selective JAK1 inhibitor, exhibiting an IC50 value of 0.044 nM for JAK1. It demonstrates significant selectivity over JAK2, JAK3, and TYK2. This compound effectively inhibits JAK1-STAT phosphorylation in human L-132 or SK-MES-1 cells and shows promising results in reducing STAT3 phosphorylation and collagen deposition in a bleomycin-induced fibrosis mouse model. []
  • Relevance: Although this compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, it differs significantly in its substitution pattern. The presence of a 4-(((2S,4S)-1-(4-(trifluoromethyl)phenyl)-2-methylpiperidin-4-yl)amino)-N-methyl-carboxamide moiety at the 5-position of the pyrrolo[2,3-b]pyridine core distinguishes it. While both compounds contain the trifluoromethyl group, their contrasting structural features highlight the diversity within the pyrrolo[2,3-b]pyridine family and their varied biological activities. []

(3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) (Compound 22)

  • Compound Description: This compound is a potent type II CDK8 inhibitor (IC50 = 48.6 nM) that shows promise as a treatment for colorectal cancer (CRC). Mechanistically, it targets CDK8, indirectly inhibiting β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest in G2/M and S phases. The compound exhibits low toxicity and good bioavailability. []
  • Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The key difference lies in the presence of a 3-(3-(propenamide)phenyl) substituent at the 5-position of the pyrrolo[2,3-b]pyridine core and a trifluoromethyl group on the phenylpropenamide moiety. This compound exemplifies how modifications to the core structure can lead to significant changes in target specificity and therapeutic potential within the pyrrolo[2,3-b]pyridine family. []

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

  • Compound Description: This compound is the dihydrochloride salt of pexidartinib, a drug used to treat tenosynovial giant cell tumor. In its dihydrate form, it exists as a complex H-bonded framework structure due to interactions between the pexidartinib molecule, water molecules, and chloride ions. []
  • Relevance: Although pexidartinib contains a 1H-pyrrolo[2,3-b]pyridine core, it is structurally distinct from 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The presence of chlorine at the 5-position, a 5-[(methylpyridin-2-amine)methyl] substituent at the 3-position of the pyrrolo[2,3-b]pyridine core, and a trifluoromethyl group on a separate pyridine ring differentiate it. This comparison highlights the diverse structural modifications possible within the pyrrolo[2,3-b]pyridine class and their impact on the resulting drug's properties and applications. []
Overview

4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by its unique pyrrolo[2,3-b]pyridine structure with a trifluoromethyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly as a kinase inhibitor. The presence of the trifluoromethyl group enhances its biological activity and lipophilicity, making it a valuable scaffold for drug development.

Source

The compound can be synthesized from various precursors, including 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, which serves as a key intermediate in the synthesis of derivatives with enhanced pharmacological properties .

Classification

4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. This compound is particularly noted for its role in inhibiting fibroblast growth factor receptors (FGFR) and phosphodiesterase enzymes, which are critical in various signaling pathways associated with cancer and inflammation .

Synthesis Analysis

Methods

The synthesis of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from simpler pyrrole derivatives. Common methods include:

  1. Cyclization Reactions: Utilizing starting materials like 5-(trifluoromethyl)-1H-pyrrole and appropriate electrophiles to form the pyrrolo structure.
  2. Functionalization: Introducing substituents at various positions on the pyrrolo ring through electrophilic aromatic substitution or nucleophilic attacks.

Technical Details

For example, one synthetic route involves reacting a trifluoromethyl-substituted pyrrole with an aldehyde in the presence of a catalyst under controlled temperature conditions (around 50 °C) to yield the desired product in moderate yields (45–60%) . Further modifications can be achieved through reduction reactions using triethylsilane and trifluoroacetic acid as catalysts.

Molecular Structure Analysis

Structure

The molecular structure of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine consists of a fused bicyclic system containing a pyrrole and pyridine ring. The trifluoromethyl group at the 4-position significantly influences its electronic properties.

Data

  • Molecular Formula: C8H5F3N
  • Molecular Weight: Approximately 185.13 g/mol
  • Molecular Geometry: The presence of the trifluoromethyl group introduces steric hindrance that affects the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions:

  • Nucleophilic Substitution: The trifluoromethyl group can act as a leaving group under certain conditions, facilitating further functionalization.
  • Cross-Coupling Reactions: It can be employed in Suzuki or Heck coupling reactions to create more complex structures with enhanced biological activity.

Technical Details

For instance, reactions involving this compound often utilize copper(I) iodide as a catalyst under specific conditions (e.g., elevated temperatures) to achieve desired transformations effectively .

Mechanism of Action

Process

The mechanism of action for compounds derived from 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine primarily involves inhibition of specific protein kinases such as FGFR.

Data

  • Binding Interactions: The compound acts as a hinge binder within the kinase domain, forming crucial hydrogen bonds with amino acids in the active site.
  • Biological Activity: For example, modifications at the 5-position have been shown to enhance binding affinity and potency against FGFRs significantly, demonstrating an increase in activity up to 20-fold compared to unmodified derivatives .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid.
  • Melting Point: Ranges from 155–158 °C depending on purity and specific derivatives.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as dichloromethane and dimethyl sulfoxide.
  • Stability: The trifluoromethyl group contributes to thermal stability but may also introduce sensitivity to nucleophiles due to its electronegative nature.
Applications

Scientific Uses

4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is primarily utilized in medicinal chemistry for:

  • Drug Development: As a scaffold for designing selective inhibitors targeting FGFRs and phosphodiesterases.
  • Biological Research: Investigating cellular signaling pathways related to cancer and inflammatory diseases.
  • Pharmaceutical Formulations: Its unique properties make it suitable for developing new therapeutic agents with improved efficacy and reduced side effects.
Introduction to Fluorinated Heterocycles in Modern Drug Discovery

Role of Trifluoromethyl Groups in Bioactive Molecule Design

The trifluoromethyl group (-CF₃) serves as a versatile pharmacophore with profound impacts on molecular behavior. Its incorporation into drug candidates leverages three key properties:

Table 1: Key Physicochemical Properties of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

PropertyValueSignificance
Molecular FormulaC₈H₅F₃N₂Defines elemental composition and molecular weight (186.13 g/mol)
SMILES StringC1=CNC2=NC=CC(=C21)C(F)(F)FDescribes atomic connectivity and structure
Lipophilicity (LogP)Increased ~0.5-1.0 unit*Enhanced membrane permeability and tissue distribution
Metabolic StabilityHighResistance to oxidative degradation due to strong C-F bonds
pKa ModulationSignificantInfluences ionization state and hydrogen bonding capacity
Estimated increase compared to non-fluorinated analogue
  • Enhanced Lipophilicity and Membrane Permeability: The -CF₃ group significantly increases lipophilicity compared to methyl or halogen substituents, facilitating passive diffusion across biological membranes. This property is quantified by an increase in LogP values, directly translating to improved cellular uptake and oral bioavailability [4] [8].
  • Metabolic Stabilization: The exceptional strength of C-F bonds (versus C-H bonds) confers resistance to cytochrome P450-mediated oxidation. This translates into prolonged plasma half-lives and reduced formation of potentially toxic metabolites, a critical advantage in drug design [6] [8].
  • Electron-Withdrawing Effects and Binding Affinity: The powerful -I effect of the -CF₃ group polarizes adjacent bonds and influences the electrostatic potential of aromatic systems. This can dramatically alter ligand-target interactions, enabling stronger hydrogen bonding, dipole-dipole interactions, or "fluorine-specific" contacts like C-F⋯H-N or C-F⋯C=O with protein residues. These interactions can enhance binding affinity by orders of magnitude, as demonstrated in fluorinated thrombin inhibitors showing 5-fold greater potency than non-fluorinated counterparts [4] [6]. Furthermore, the -CF₃ group participates in halogen bonding interactions, acting as an electron acceptor with protein residues, thereby contributing to selectivity and binding strength [8].

The strategic placement of the -CF₃ group on the pyrrolo[2,3-b]pyridine scaffold, particularly at the 4-position, leverages these effects to optimize interactions within enzyme active sites, as evidenced in kinase inhibitors targeting FGFR and CDK8 [7] [9].

Significance of Pyrrolo[2,3-b]pyridine Scaffolds in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine nucleus (7-azaindole) is a bicyclic, electron-rich nitrogen heterocycle recognized as a highly effective bioisostere of purines. Its prominence in drug discovery arises from several key attributes:

  • Favorable Pharmacokinetic Profile: The scaffold generally exhibits good metabolic stability and acceptable solubility profiles, forming a balanced foundation for drug development. Its planar structure facilitates stacking interactions within hydrophobic enzyme pockets [3] [7].
  • Versatile H-Bonding Capacity: The scaffold presents multiple hydrogen bonding acceptor and donor sites. The pyrrolic N-H (position 1) is a strong hydrogen bond donor, while the pyridine nitrogen (position 4) and the fused ring nitrogen (position 3) act as potent acceptors. This enables effective mimicry of ATP's adenine moiety, making it a privileged hinge-binding motif for kinase inhibitors [3] [7]. Co-crystallization studies, such as those with FGFR1 (PDB code 3C4F), explicitly show the 1H-pyrrolo[2,3-b]pyridine core forming critical dual hydrogen bonds with the kinase hinge residue backbone (E562 and A564) [7].
  • Diverse Synthetic Manipulation: The scaffold offers multiple vectors for structure-activity relationship (SAR) exploration. Positions 2, 3, 5, and 6 are amenable to electrophilic substitution or metal-catalyzed cross-coupling, allowing for extensive diversification to optimize potency, selectivity, and physicochemical properties [7] [10]. This synthetic flexibility underpins the development of numerous clinical candidates.

The inherent biological relevance of the core scaffold is demonstrated by its presence in FDA-approved drugs like Alpelisib (PI3Kα inhibitor for breast cancer) and investigational agents targeting diverse pathways, including FGFRs, TNIK, and CDK8 [6] [7] [9].

Historical Development and Emergence of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

The specific compound 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1092579-96-8) emerged as a strategically functionalized derivative of the parent scaffold, designed to harness the combined benefits of the pyrrolopyridine core and the -CF₃ group. Its development trajectory reflects broader trends in medicinal chemistry:

  • Early Exploration as a Building Block: Initially cataloged by chemical suppliers (e.g., BOC Sciences) with key physicochemical data (Molecular Formula: C₈H₅F₃N₂, MW: 186.13) [1], this compound served primarily as a versatile intermediate for pharmaceutical synthesis. Its structural features – a nucleophilic pyrrolic nitrogen (N1), an electrophilic position susceptible to substitution, and the electron-withdrawing 4-CF₃ group – made it amenable to diverse transformations, including N-alkylation, electrophilic substitution (e.g., at C5), and metal-catalyzed cross-coupling [1] [5] [10].
  • Rational Integration into Drug Candidates: The deliberate incorporation of the 4-CF₃ substituent gained momentum through structure-based drug design. Computational modeling and X-ray crystallography revealed that the 4-CF₃ group, when positioned correctly, could engage in specific interactions within target binding pockets. For instance, in FGFR inhibitors, a CF₃ group at the 5-position of the pyrrolopyridine ring was shown to form a beneficial hydrogen bond with residue G485, significantly boosting potency [7]. This principle logically extended to exploration of the 4-CF₃ isomer.
  • Rise in Targeted Therapies: The compound transitioned from a simple building block to a critical core structure in advanced inhibitors targeting key oncogenic drivers. Significant milestones include:
  • Its role as a precursor in the synthesis of complex molecules like Lenacapavir (HIV capsid inhibitor), where fluorinated building blocks are essential for optimal target interaction [6].
  • The development of FGFR inhibitors (e.g., derivatives reported by Dawood et al.) where 5-CF₃-pyrrolo[2,3-b]pyridines demonstrated potent inhibition (IC50 < 25 nM for FGFR1-3), paving the way for exploration of the 4-CF₃ isomer [7].
  • The design of type II CDK8 inhibitors for colorectal cancer, where derivatives featuring the 1H-pyrrolo[2,3-b]pyridine core linked via the 5-position to aryl groups exhibited potent activity (IC50 = 48.6 nM) and demonstrated significant tumor growth inhibition in vivo [9].

Table 2: Key Synthetic Routes to 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and Derivatives

Synthetic StrategyKey Reagents/ConditionsTarget DerivativesReference/Application
Direct Functionalization of CoreVilsmeier-Haack, Halogenation (C5)5-Chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineIntermediate for cross-coupling [5] [10]
N-AlkylationAlkyl halides, Bases (K₂CO₃, Cs₂CO₃)N-Protected intermediatesEnabling further derivatization [10]
Metal-Catalyzed Cross-CouplingSuzuki (Pd(PPh₃)₄, K₂CO₃), Sonogashira5-Aryl, 5-Heteroaryl, 5-Alkynyl derivativesKinase inhibitor cores (FGFR, CDK8) [7] [9]
Reductive AminationAldehydes, NaBH₃CN/TFA3-(Aminomethyl)phenyl-linked derivativesCDK8 inhibitors [9]
  • Patent Activity and Commercial Relevance: The scaffold's therapeutic potential is underscored by patent activity, such as the development of pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as IKK2 inhibitors, where variations on the pyrrolopyridine core, including trifluoromethylated analogues, were extensively claimed [10]. This highlights the sustained industrial interest in leveraging this chemotype for inflammatory and oncological targets.

The journey of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exemplifies the rational evolution of fluorinated heterocycles from synthetic intermediates to privileged scaffolds in the discovery of highly potent and selective therapeutic agents targeting challenging disease mechanisms. Its continued exploration, particularly in kinase inhibition and targeted oncology, remains a vibrant area of research.

Table 3: Representative Bioactive Derivatives Featuring the 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Motif

Derivative Structure (Core Variation)Biological TargetReported Activity (IC₅₀/EC₅₀)Therapeutic AreaSource/Ref
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine linked to 3,5-dimethoxyphenyl (4h)FGFR1/2/37 nM / 9 nM / 25 nMOncology (Breast Cancer) [7]
3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (22)CDK848.6 nMOncology (Colorectal Cancer) [9]
Compounds from Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide PatentIKK2Specific values not disclosed (High potency claimed)Inflammation [10]
Lenacapavir synthesis intermediateHIV CapsidPicomolar rangeAntiviral (HIV) [6]

List of Compounds in Tables:

  • 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
  • Alpelisib
  • Lenacapavir
  • 3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide
  • Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide derivatives

Properties

CAS Number

1092579-96-8

Product Name

4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H5F3N2

Molecular Weight

186.13 g/mol

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-4-13-7-5(6)1-3-12-7/h1-4H,(H,12,13)

InChI Key

YXLVZAOBNZQKEU-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=CC(=C21)C(F)(F)F

Canonical SMILES

C1=CNC2=NC=CC(=C21)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.